5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfone. These reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: NaOH, KOH, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of carboxylates or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrazoles or carboxylic acid derivatives
Scientific Research Applications
Chemistry
In synthetic chemistry, 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to the trifluoromethyl groups makes it a valuable intermediate in the development of novel compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its stability and bioavailability are enhanced by the trifluoromethyl groups, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
- 5-(trifluoromethyl)-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure can lead to different binding affinities and specificities, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O2/c13-11(14,15)6-2-1-3-7(4-6)20-9(12(16,17)18)8(5-19-20)10(21)22/h1-5H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZNAYPQPAPVCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136166 | |
Record name | 5-(Trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98534-85-1 | |
Record name | 5-(Trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98534-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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